molecular formula C7H7BCl2O2S B14769801 (2,4-Dichloro-5-(methylthio)phenyl)boronic acid

(2,4-Dichloro-5-(methylthio)phenyl)boronic acid

Cat. No.: B14769801
M. Wt: 236.91 g/mol
InChI Key: GRBLKMYHHOATGQ-UHFFFAOYSA-N
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Description

(2,4-Dichloro-5-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and a methylthio group. It is commonly used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-5-(methylthio)phenyl)boronic acid typically involves the reaction of 2,4-dichloro-5-(methylthio)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired boronic acid.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-5-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the products formed are biaryl or vinyl-aryl compounds.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate or sodium hydroxide for coupling reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.

    Substituted Phenyl Compounds: Formed through nucleophilic substitution of chlorine atoms.

Scientific Research Applications

(2,4-Dichloro-5-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active molecules, such as inhibitors and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-5-(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the carbon-carbon bond. The boronic acid functional group plays a crucial role in stabilizing the palladium complex and enhancing the reactivity of the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylboronic Acid: Similar structure but lacks the methylthio group.

    2-(Methylthio)phenylboronic Acid: Similar structure but lacks the chlorine atoms.

    4-(Methylthio)phenylboronic Acid: Similar structure but with different substitution pattern.

Uniqueness

(2,4-Dichloro-5-(methylthio)phenyl)boronic acid is unique due to the presence of both chlorine and methylthio substituents on the phenyl ring, which provides distinct reactivity and selectivity in chemical reactions. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C7H7BCl2O2S

Molecular Weight

236.91 g/mol

IUPAC Name

(2,4-dichloro-5-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C7H7BCl2O2S/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3

InChI Key

GRBLKMYHHOATGQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)SC)(O)O

Origin of Product

United States

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